1-(3,5-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one
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Overview
Description
1-(3,5-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one is a synthetic organic compound characterized by the presence of trifluoromethoxy groups and a bromopropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one typically involves the bromination of a precursor compound. One common method involves the reaction of 3,5-bis(trifluoromethoxy)acetophenone with bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts is often considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: Alcohols.
Oxidation: Carboxylic acids or other oxidized derivatives.
Scientific Research Applications
1-(3,5-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3,5-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one depends on its specific application. In chemical reactions, the trifluoromethoxy groups can influence the reactivity and stability of the compound. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through various pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Bis(trifluoromethyl)phenyl)-1-bromopropan-2-one: Similar structure but with trifluoromethyl groups instead of trifluoromethoxy groups.
3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole: Another compound with trifluoromethyl groups and a different core structure.
Uniqueness
1-(3,5-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one is unique due to the presence of trifluoromethoxy groups, which can impart different chemical and physical properties compared to similar compounds with trifluoromethyl groups
Properties
Molecular Formula |
C11H7BrF6O3 |
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Molecular Weight |
381.07 g/mol |
IUPAC Name |
1-[3,5-bis(trifluoromethoxy)phenyl]-1-bromopropan-2-one |
InChI |
InChI=1S/C11H7BrF6O3/c1-5(19)9(12)6-2-7(20-10(13,14)15)4-8(3-6)21-11(16,17)18/h2-4,9H,1H3 |
InChI Key |
SMSGEHCBBXZEDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=CC(=C1)OC(F)(F)F)OC(F)(F)F)Br |
Origin of Product |
United States |
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